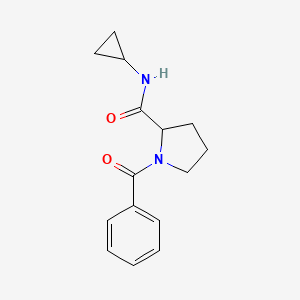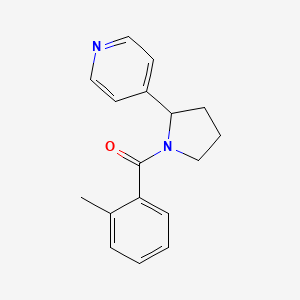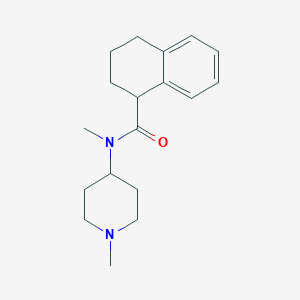![molecular formula C16H16FNO3 B7494147 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone, also known as FMFMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in inflammation, pain perception, and cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and inhibit cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has significant potential for future research. Some of the future directions for [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone include:
1. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for various inflammatory and pain-related disorders.
2. Studying the mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone to gain a better understanding of its therapeutic properties.
3. Developing novel [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone derivatives with improved solubility and bioavailability.
4. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Studying the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a chemopreventive agent for various types of cancer.
In conclusion, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is a chemical compound with significant potential for scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and has been studied for its potential use in the treatment of neurological disorders. Future research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone could lead to the development of novel therapeutic agents for various diseases and disorders.
Synthesemethoden
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 4-fluoroaniline, followed by the formation of an amide intermediate and subsequent reaction with morpholine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11-14(6-8-20-11)16(19)18-7-9-21-15(10-18)12-2-4-13(17)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQYMOZGVQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)

![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
